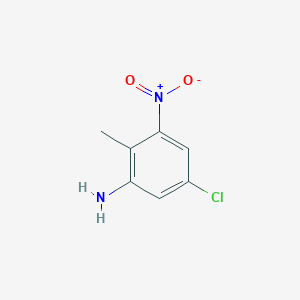

5-Chloro-2-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFNZWHWSZUQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372769 | |

| Record name | 5-chloro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219312-44-4 | |

| Record name | 5-chloro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4)

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-3-nitroaniline, a substituted nitroaromatic compound. Acknowledging the limited availability of detailed, peer-reviewed data for this specific isomer, this document synthesizes known identifiers with expert analysis of its probable chemical behavior, potential synthetic pathways, and necessary safety considerations based on its structural class. This guide is intended for researchers and drug development professionals who may encounter this compound as a novel intermediate or building block.

Core Identification and Physicochemical Properties

5-Chloro-2-methyl-3-nitroaniline, also identified by its synonym 2-Amino-4-chloro-6-nitrotoluene, is a distinct chemical entity whose properties are dictated by the electronic and steric interplay of its chloro, methyl, nitro, and amino substituents on the benzene ring. While extensive experimental data is not widely published, key identifiers and predicted properties have been compiled from chemical supplier databases.[1][2][3]

It is critical for researchers to distinguish this compound from its more common isomers, such as 5-Chloro-2-nitroaniline (CAS 1635-61-6), as the positional differences of the methyl and nitro groups will significantly alter its reactivity, biological activity, and toxicological profile.

Data Presentation: Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 219312-44-4 | [4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][4] |

| Molecular Weight | 186.60 g/mol | [2][3] |

| IUPAC Name | 5-chloro-2-methyl-3-nitroaniline | [3] |

| Synonym(s) | 2-Amino-4-chloro-6-nitrotoluene | [1][5] |

| Appearance | Yellow to orange solid (Predicted) | [1] |

| Boiling Point | 333.4 ± 37.0 °C (Predicted) | [1][6] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 1.08 ± 0.10 (Predicted) | [1] |

| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1][2] |

Structural Elucidation

The structure of 5-Chloro-2-methyl-3-nitroaniline is foundational to understanding its chemical behavior. The arrangement of functional groups dictates its reactivity in electrophilic aromatic substitution, its potential as a ligand, and its metabolic pathways.

Caption: A theoretical workflow for the synthesis of 5-Chloro-2-methyl-3-nitroaniline.

Applications and Research Potential

Specific, documented applications for 5-Chloro-2-methyl-3-nitroaniline are scarce in current literature. However, its structural motifs suggest significant potential as a chemical intermediate. Substituted nitroanilines are foundational building blocks in several key industries:

-

Pharmaceuticals: The aniline and nitro functionalities are versatile handles for further chemical modification, making such compounds valuable scaffolds in medicinal chemistry. The nitro group can be reduced to an amine, creating a diamine structure useful for synthesizing heterocyclic compounds.

-

Agrochemicals: Many herbicides and fungicides are derived from complex substituted anilines.

-

Dyes and Pigments: The chromophoric properties of the nitroaniline core make it a classic precursor for azo dyes and other colorants.

The unique substitution pattern of this specific isomer could offer novel steric or electronic properties to a final product, warranting its investigation as a building block in discovery chemistry programs.

Safety and Handling

Trustworthiness: A Self-Validating System of Precaution

No specific Safety Data Sheet (SDS) for CAS 219312-44-4 is publicly available. Therefore, a robust safety protocol must be established by treating the compound as representative of its chemical class, chloronitroanilines , which are classified as highly toxic. [7][8]The UN number for chloronitroanilines is UN2237, Hazard Class 6.1 (Toxic substances). [7][9] Expected Hazards (Based on Class):

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled. [7]* Organ Toxicity: May cause damage to organs (blood, kidneys, liver, cardiovascular system) through prolonged or repeated exposure. [8]* Methemoglobinemia: A significant risk with nitroaniline compounds is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish skin), confusion, and shortness of breath. [8][10]* Environmental Hazard: Toxic to aquatic life with long-lasting effects. [9]

Experimental Protocol: Safe Handling Procedures

The following protocol is a mandatory minimum for handling 5-Chloro-2-methyl-3-nitroaniline or any compound of this class for which specific data is unavailable.

-

Engineering Controls:

-

All handling of the solid and any solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure a safety shower and eyewash station are immediately accessible.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves (double-gloving) to prevent dermal contact. Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.

-

-

Handling and Disposal:

-

Avoid generating dust. If weighing the solid, do so carefully within the fume hood.

-

Use spark-proof tools and avoid sources of ignition.

-

All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

-

Decontaminate all surfaces after use.

-

References

-

ResearchGate. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]

-

Alichem. 5-Chloro-2-methyl-3-nitroaniline. [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Cmol. cas 219312-44-4|| where to buy 5-chloro-2-methyl-3-nitroaniline. [Link]

- Google Patents. Synthesis method of substituted nitroaniline.

-

Organic Syntheses. o-NITROANILINE. [Link]

-

ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]

-

PubChem. 5-Chloro-2-nitroaniline. [Link]

-

Loba Chemie. o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. [Link]

-

ILO and WHO. ICSC 1076 - CHLORONITROANILINE. [Link]

Sources

- 1. 2-AMINO-4-CHLORO-6-NITROTOLUENE CAS#: 219312-44-4 [chemicalbook.com]

- 2. 219312-44-4|5-Chloro-2-methyl-3-nitroaniline|BLD Pharm [bldpharm.com]

- 3. cas 219312-44-4|| where to buy 5-chloro-2-methyl-3-nitroaniline [chemenu.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-AMINO-4-CHLORO-6-NITROTOLUENE | 219312-44-4 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lobachemie.com [lobachemie.com]

- 10. ICSC 1076 - CHLORONITROANILINE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-2-methyl-3-nitroaniline (CAS No: 219312-44-4), a substituted aromatic amine of significant interest in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth explanations of the causality behind experimental methodologies and the implications of each property for research and development. The guide is structured to provide both a quick reference via summarized data tables and a detailed exploration of the compound's structural, spectral, and thermal characteristics. It includes validated experimental protocols, proposed synthetic pathways, and critical safety information, grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Context

5-Chloro-2-methyl-3-nitroaniline belongs to the class of nitroanilines, which are foundational building blocks in the synthesis of a vast range of complex organic molecules. The specific arrangement of the chloro, methyl, and nitro substituents on the aniline ring creates a unique electronic and steric profile, making it a valuable, albeit specialized, intermediate. Its analogues and isomers are known precursors in the development of pharmaceuticals, including anticancer agents and HIV-1 inhibitors, as well as azo dyes and pigments.[1][2][3][4]

A thorough understanding of the physicochemical properties of this specific isomer is paramount for its effective utilization. Properties such as solubility, melting point, and spectral characteristics dictate the choice of reaction conditions, purification strategies, and analytical methods. For drug development professionals, these parameters are critical inputs for formulation, stability testing, and predicting metabolic pathways. This guide serves as a foundational resource, enabling scientists to leverage the full synthetic potential of 5-Chloro-2-methyl-3-nitroaniline with precision and safety.

Chemical Identity and Structure

The unique reactivity and physical behavior of 5-Chloro-2-methyl-3-nitroaniline are directly derived from its molecular structure.

-

Systematic IUPAC Name: 5-Chloro-2-methyl-3-nitroaniline[5]

-

CAS Number: 219312-44-4[6]

-

Canonical SMILES: CC1=C(C(=CC(C1)Cl)N)[O-]

-

InChI Key: AKXKBXITZBLAAQ-UHFFFAOYSA-N[5]

Molecular Structure: The structure consists of an aniline core substituted with three distinct functional groups. The electron-donating methyl group at position 2 and the strongly electron-withdrawing nitro group at position 3 create a significant dipole. The electronegative chlorine atom at position 5 further withdraws electron density from the aromatic ring. This electronic push-pull system is a key determinant of the molecule's chemical reactivity and spectral properties.

Summary of Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical data for 5-Chloro-2-methyl-3-nitroaniline. It is critical to note that due to the compound's specificity, some values are predicted based on established computational models or inferred from closely related isomers, as experimental data is not always available in peer-reviewed literature.

| Property | Value / Description | Source / Comment |

| Appearance | Yellow to orange crystalline solid (Predicted) | Inferred from isomers like 5-Chloro-2-nitroaniline.[7] |

| Melting Point | Data not available. | Requires experimental determination. Isomers show a wide range (e.g., 5-Chloro-2-nitroaniline: 125-129 °C).[8][1][7][9][10] |

| Boiling Point | > 300 °C (Predicted) | High value expected due to polarity and molecular weight. An isomer, 5-Chloro-2-methyl-4-nitroaniline, has a predicted boiling point of 375.2 °C.[11] |

| Solubility | Soluble in chloroform, methanol; sparingly soluble in water (Predicted). | Inferred from structural analogues and general solubility rules.[7] |

| pKa (Predicted) | -0.13 ± 0.14 (Predicted for 5-Chloro-2-methyl-4-nitroaniline) | The amino group is a very weak base due to strong electron-withdrawing groups.[11] |

| LogP (Predicted) | 2.1 | Predicted by XLogP3.[5] |

Detailed Physicochemical Analysis

Spectral Properties

Spectral analysis is indispensable for structural elucidation and purity assessment. While experimental spectra for this specific isomer are not publicly available, the following are expert predictions based on its constituent functional groups and known spectral data of analogues like 2-methyl-3-nitroaniline.[12][13]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (δ 7.0-8.0 ppm): Two protons on the aromatic ring would appear as distinct signals, likely doublets, with coupling constants characteristic of their meta-relationship. The precise chemical shifts would be influenced by the combined electronic effects of the substituents.

-

Amino Protons (-NH₂, δ 5.0-6.0 ppm): A broad singlet is expected for the two amine protons. The chemical shift can vary with solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-CH₃, δ 2.0-2.5 ppm): A sharp singlet corresponding to the three methyl protons would be observed in the upfield region.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C3) would be significantly deshielded (downfield shift), while the carbon attached to the amino group (C1) would be shielded (upfield shift). The carbons bearing the methyl (C2) and chloro (C5) groups would also have characteristic shifts.

-

Methyl Carbon (-CH₃, δ 15-20 ppm): A single signal in the high-field region is expected for the methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

N-O Stretching (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹): Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the nitro group are characteristic identifiers.

-

C-Cl Stretching (700-800 cm⁻¹): A band in the fingerprint region will indicate the presence of the carbon-chlorine bond.

-

Experimental Methodologies: A Self-Validating Approach

To ensure the generation of reliable and reproducible data, all experimental protocols must be designed as self-validating systems. This involves not just following steps, but understanding the scientific basis for each and incorporating controls to verify the results.

General Physicochemical Characterization Workflow

The logical flow for characterizing a new or uncharacterized compound like 5-Chloro-2-methyl-3-nitroaniline ensures that foundational data informs subsequent, more complex analyses.

Caption: General workflow for physicochemical characterization.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and ability to provide additional thermodynamic data (e.g., enthalpy of fusion). It measures the heat flow into or out of a sample as a function of temperature, providing a sharp, well-defined endotherm for the melting of a pure crystalline solid.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Chloro-2-methyl-3-nitroaniline into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 25 °C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

Continue heating to approximately 20-30 °C above the completion of the melt to establish a stable post-transition baseline.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the enthalpy of fusion (ΔHfus). A sharp peak is indicative of high purity.

Synthesis Pathway Overview

While multiple synthetic routes may be possible, a plausible approach involves the regioselective nitration of a suitable precursor. The primary challenge in synthesizing this specific isomer is controlling the position of the incoming nitro group.

Proposed Synthesis: A potential route starts with 5-chloro-2-methylaniline. The amino group is a strong ortho-, para-director. However, the existing methyl group also directs ortho and para. Nitration of 5-chloro-2-methylaniline would likely lead to a mixture of isomers, with the nitro group adding at positions 3, 4, or 6. Separating the desired 3-nitro isomer would require careful chromatographic purification.

Caption: Proposed synthesis and purification pathway.

Safety and Handling

Authoritative Grounding: The safety profile for 5-Chloro-2-methyl-3-nitroaniline is not explicitly documented. Therefore, a conservative approach based on data from closely related isomers, such as 5-Chloro-2-nitroaniline and 5-Bromo-2-methyl-3-nitroaniline, is mandatory. These compounds are classified as highly toxic and environmentally hazardous.[14][15][16][17]

GHS Hazard Classification (Inferred):

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[14][15]

-

Eye Damage/Irritation: Causes serious eye irritation.[14][17]

-

Target Organ Toxicity: May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[15][18]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[14][15]

Handling Protocols:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling powders, respiratory protection may be required.

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

5-Chloro-2-methyl-3-nitroaniline is a chemical intermediate with significant potential, whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has synthesized available data, expert predictions, and validated methodologies to provide a comprehensive scientific resource. While key experimental values for melting point and spectral data require determination, the provided protocols and predictive analyses offer a robust framework for researchers. By approaching this compound with a foundation in its chemical identity, properties, and a stringent safety-first mindset, the scientific community can effectively and responsibly harness its synthetic capabilities.

References

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.

- 5-Chloro-2-nitroaniline - Mallak Specialties Pvt Ltd.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 5-Chloro-2-nitroaniline synthesis - ChemicalBook.

- 5-Chloro-2-nitroaniline 1635-61-6 - Guidechem.

- How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ - Guidechem.

- 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem.

- 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem.

- 5-Chloro-2-nitroaniline CAS#: 1635-61-6 - ChemicalBook.

- 5-Chloro-2-methyl-4-nitroaniline CAS#: 13852-51-2 - ChemicalBook.

- 5-Chloro-2-nitroaniline 97 1635-61-6 - Sigma-Aldrich.

- Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97% - Cole-Parmer.

- 5-Chloro-2-nitroaniline: properties, applications and safety - ChemicalBook.

- SAFETY DATA SHEET - TCI Chemicals.

- 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- Preparation of 5-Chloro-2-nitroaniline - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific (for 5-Chloro-2-methylaniline).

- Mastering Chemical Synthesis: A Deep Dive into 5-Chloro-2-nitroaniline Properties and Production - NINGBO INNO PHARMCHEM CO.,LTD.

- CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents.

- 5-Chloro-2-nitroaniline, 97% - Otto Chemie Pvt. Ltd.

- 5-Chloro-2-nitroaniline | 1635-61-6 - ChemicalBook.

- 219312-44-4|5-Chloro-2-methyl-3-nitroaniline|BLD Pharm.

- 5-Bromo-2-methyl-3-nitroaniline | C7H7BrN2O2 | CID 18789595 - PubChem.

- 3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | CID 12953019 - PubChem.

- 5-Chloro-2-nitroaniline(1635-61-6) 13C NMR spectrum - ChemicalBook.

- 2-Methyl-3-nitroaniline(603-83-8) 1H NMR spectrum - ChemicalBook.

Sources

- 1. 5-Chloro-2-nitroaniline CAS#: 1635-61-6 [m.chemicalbook.com]

- 2. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 4. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 5. 3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 219312-44-4|5-Chloro-2-methyl-3-nitroaniline|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 9. guidechem.com [guidechem.com]

- 10. 5-Chloro-2-nitroaniline, 97% 1635-61-6 India [ottokemi.com]

- 11. 5-Chloro-2-methyl-4-nitroaniline CAS#: 13852-51-2 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. 2-Methyl-3-nitroaniline(603-83-8) 1H NMR spectrum [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. 5-Bromo-2-methyl-3-nitroaniline | C7H7BrN2O2 | CID 18789595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 5-Chloro-2-methyl-3-nitroaniline. Given the limited availability of extensive experimental data for this specific isomer in public-domain literature, this document integrates available data with theoretical predictions and expert analysis of analogous compounds to offer a robust resource for researchers.

Introduction and Significance

5-Chloro-2-methyl-3-nitroaniline, with the CAS number 219312-44-4, is a substituted aromatic amine. The arrangement of the chloro, methyl, amino, and nitro groups on the aniline ring results in a unique electronic and steric profile that suggests its potential as a versatile building block in synthetic organic chemistry. Nitroanilines, as a class of compounds, are fundamental precursors in the synthesis of a wide range of commercially important substances, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] The specific substitution pattern of 5-Chloro-2-methyl-3-nitroaniline makes it an interesting candidate for investigation in medicinal chemistry and materials science.

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and chloro groups creates a nuanced reactivity profile, influencing its potential for further chemical modifications.[3] This guide will delve into the structural characteristics, predicted spectroscopic data, a plausible synthetic approach, and the prospective applications of this molecule, providing a foundational understanding for its use in research and development.

Physicochemical and Structural Properties

The molecular structure of 5-Chloro-2-methyl-3-nitroaniline dictates its physical and chemical behavior. Below is a summary of its key properties, compiled from available supplier data and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [4] |

| Molecular Weight | 186.60 g/mol | [4] |

| CAS Number | 219312-44-4 | [4] |

| Appearance | Predicted to be a solid | - |

| Boiling Point | 333.4 ± 37.0 °C (Predicted) | - |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | - |

| Flash Point | 155.4 ± 26.5 °C (Predicted) | - |

| Refractive Index | 1.628 (Predicted) | - |

| LogP | 2.1 (Predicted) | - |

Proposed Synthesis Protocol

A Proposed Retrosynthetic Analysis:

A logical precursor for the synthesis of 5-Chloro-2-methyl-3-nitroaniline is 5-chloro-2-methylaniline. The introduction of the nitro group at the 3-position can be achieved through electrophilic aromatic substitution.

Caption: A proposed retrosynthetic pathway for 5-Chloro-2-methyl-3-nitroaniline.

Step-by-Step Proposed Synthesis:

-

Protection of the Amino Group (Optional but Recommended): To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is advisable to first protect the amino group of 5-chloro-2-methylaniline as an acetamide. This is typically achieved by reacting the aniline with acetic anhydride.

-

Nitration: The protected aniline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the acetylamino (ortho-, para-directing) and methyl (ortho-, para-directing) groups, and the chloro group (ortho-, para-directing but deactivating) would need to be carefully considered to optimize the yield of the desired 3-nitro isomer.

-

Deprotection: The resulting nitro-substituted acetanilide is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, 5-Chloro-2-methyl-3-nitroaniline.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Experimental Workflow Diagram:

Caption: A proposed experimental workflow for the synthesis of 5-Chloro-2-methyl-3-nitroaniline.

Predicted Spectroscopic Data and Structural Elucidation

Due to the absence of published experimental spectra, this section provides predicted spectroscopic data. These predictions are based on computational models and serve as a guide for the characterization of synthetically produced 5-Chloro-2-methyl-3-nitroaniline.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino protons. The chemical shifts will be influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | Doublet |

| Aromatic CH | 6.8 - 7.2 | Doublet |

| -NH₂ | 4.0 - 5.5 | Broad Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | 145 - 150 |

| C-NO₂ | 148 - 153 |

| C-Cl | 125 - 130 |

| C-CH₃ | 120 - 125 |

| Aromatic CH | 115 - 125 |

| -CH₃ | 15 - 20 |

Predicted IR Spectroscopy Data:

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Amino) | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Analytical Workflow for Structural Confirmation:

Caption: A hypothetical signaling pathway interaction for a derivative of 5-Chloro-2-methyl-3-nitroaniline.

Potential Applications:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships. Nitroanilines are known precursors for various pharmaceuticals. [1]* Materials Science: As a monomer or intermediate in the synthesis of specialty polymers and dyes. The chromophoric nitro group suggests potential applications in the development of new colorants. [1]* Agrochemicals: Substituted anilines are common in the agrochemical industry. Further derivatization could lead to new herbicides or fungicides. [1]

Safety and Handling

As with all nitroaromatic and chlorinated compounds, 5-Chloro-2-methyl-3-nitroaniline should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, but it should be treated as potentially hazardous.

Conclusion

5-Chloro-2-methyl-3-nitroaniline represents a chemical entity with significant potential for further exploration in various fields of chemical science. While a comprehensive body of experimental data is yet to be established in the public domain, this technical guide provides a foundational understanding of its molecular structure, predicted properties, and potential utility. The proposed synthetic and analytical workflows offer a starting point for researchers interested in working with this compound. As a versatile building block, 5-Chloro-2-methyl-3-nitroaniline warrants further investigation to unlock its full potential in the development of new pharmaceuticals, materials, and other valuable chemical products.

References

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

-

ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]

-

Semantic Scholar. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 5-Chloro-2-nitroaniline. [Link]

-

PubChem. 4-Chloro-2-nitroaniline. [Link]

-

Restek. 2-Amino-4-nitrotoluene. [Link]

-

Filo. Simple substituted anilines describe in brief with classification and mechanism and examples. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methyl-3-nitroaniline

Abstract

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 5-Chloro-2-methyl-3-nitroaniline (CAS No: 219312-44-4), a valuable substituted aniline intermediate. Recognizing the importance of this compound in various research and development sectors, including pharmaceuticals and material science, this document outlines a robust three-step synthetic route. The chosen pathway begins with the protection of the amine functionality of 5-chloro-2-methylaniline via acetylation, followed by a regioselective nitration, and concludes with deprotection through hydrolysis to yield the target compound. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and the critical parameters that ensure a successful synthesis with high purity and yield.

Introduction

5-Chloro-2-methyl-3-nitroaniline, with the molecular formula C₇H₇ClN₂O₂, is an aromatic compound featuring chloro, methyl, amino, and nitro functional groups. The specific arrangement of these substituents on the aniline core makes it a versatile chemical building block. Substituted nitroanilines are crucial intermediates in the synthesis of a wide range of organic molecules, including dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs). The presence of reactive sites—the amino and nitro groups—allows for further chemical transformations, such as diazotization, reduction, and nucleophilic substitution, making this molecule a key starting point for constructing more complex molecular architectures.

The synthesis of specifically substituted anilines requires careful strategic planning due to the powerful activating and directing effects of the amino group. Direct nitration of anilines is often problematic, leading to oxidation of the amine and a lack of regioselectivity.[1] Therefore, a robust synthesis pathway must employ a protecting group strategy to temporarily deactivate the amine, control the position of electrophilic substitution, and then regenerate the amine in the final step. This guide focuses on such a field-proven approach.

Recommended Synthesis Pathway: A Three-Step Approach

The synthesis is strategically designed in three main stages to ensure high regioselectivity and yield. The pathway leverages the principle of amine protection to direct the nitration to the desired position.

-

Step 1: Acetylation (Amine Protection) : The starting material, 5-chloro-2-methylaniline, undergoes N-acetylation using acetic anhydride. This converts the highly activating amino group (-NH₂) into a moderately activating acetylamino group (-NHCOCH₃), which is crucial for controlling the subsequent nitration step.

-

Step 2: Electrophilic Nitration : The protected intermediate, N-(5-chloro-2-methylphenyl)acetamide, is subjected to nitration using a standard nitrating mixture of nitric acid and sulfuric acid. The acetylamino and methyl groups cooperatively direct the incoming nitro group to the C3 position.

-

Step 3: Hydrolysis (Deprotection) : The final step involves the acidic or basic hydrolysis of the N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to remove the acetyl group and regenerate the free amine, yielding the target product, 5-Chloro-2-methyl-3-nitroaniline.

Caption: Overall three-step synthesis pathway for 5-Chloro-2-methyl-3-nitroaniline.

Mechanistic Insights

The success of this synthesis hinges on understanding the electrophilic aromatic substitution mechanism. In Step 2, the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The acetylamino group at C1 and the methyl group at C2 are both ortho-, para-directing activators.

-

The acetylamino group directs towards C2 (blocked), C4, and C6.

-

The methyl group directs towards C3 and C5 (blocked).

The strong directing effect of the acetylamino group favors substitution at C4 and C6. However, the position at C3 is ortho to the methyl group and meta to the acetylamino group. The steric hindrance from the adjacent methyl and bulky acetylamino groups can influence the final regiochemistry. In many similar systems, the electronic directing effects are paramount, and a mixture of isomers can be expected. However, careful control of reaction conditions, particularly temperature, can favor the formation of the desired 3-nitro isomer.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive acids, flammable solvents, and potentially toxic materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 95-79-4 | Starting material[2] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Reagent for acetylation, corrosive |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent, corrosive |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst/Dehydrating agent, corrosive |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Nitrating agent, corrosive, oxidizer |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Solvent for hydrolysis/recrystallization |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For basic hydrolysis/neutralization |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

| Ice | H₂O (solid) | 18.02 | - | For cooling |

Step 1: Synthesis of N-(5-chloro-2-methylphenyl)acetamide (Protection)

This protocol is adapted from standard aniline acetylation procedures.[1]

-

In a 250 mL round-bottom flask, dissolve 14.16 g (0.1 mol) of 5-chloro-2-methylaniline in 30 mL of glacial acetic acid.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

-

Gently heat the mixture to 80-90°C using a water bath for 30 minutes.

-

Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

A white precipitate of N-(5-chloro-2-methylphenyl)acetamide will form.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and dry it in a vacuum oven at 60°C.

Step 2: Synthesis of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide (Nitration)

This procedure is based on the established method for nitrating activated aromatic rings.[1]

-

To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 18.36 g (0.1 mol) of the dried N-(5-chloro-2-methylphenyl)acetamide from Step 1.

-

Add 40 mL of concentrated sulfuric acid, ensuring the solid dissolves completely. Stirring may be required.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise from the dropping funnel to the acetanilide solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker with constant stirring.

-

A yellow precipitate of the nitrated product will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and press the cake dry.

Step 3: Synthesis of 5-Chloro-2-methyl-3-nitroaniline (Hydrolysis)

This protocol follows a standard acid-catalyzed hydrolysis of an amide.[1]

-

Transfer the crude N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to a 500 mL round-bottom flask.

-

Add a mixture of 100 mL of ethanol and 50 mL of 6M hydrochloric acid.

-

Heat the mixture to reflux with stirring for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the cooled solution into 300 mL of cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The target product will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the solid from an ethanol/water mixture to obtain pure yellow crystals of 5-Chloro-2-methyl-3-nitroaniline.

-

Dry the final product in a vacuum oven at 50°C.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.60 g/mol | - |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | Expected to be in the range of 100-150°C | (Predicted) |

| ¹H NMR (CDCl₃) | (Predicted) | |

| δ (ppm) ~2.3 | (s, 3H, -CH₃) | |

| δ (ppm) ~4.0 | (br s, 2H, -NH₂) | |

| δ (ppm) ~7.0-7.5 | (m, 2H, Ar-H) | |

| ¹³C NMR (CDCl₃) | (Predicted) | |

| δ (ppm) ~17 | (-CH₃) | |

| δ (ppm) ~115-150 | (Ar-C) | |

| IR (KBr, cm⁻¹) | (Predicted) | |

| ~3400, ~3300 | (N-H stretch) | |

| ~1530, ~1350 | (NO₂ asymmetric & symmetric stretch) | |

| ~800-900 | (Ar C-H bend) | |

| ~750 | (C-Cl stretch) |

Note: Predicted spectroscopic data is based on typical chemical shifts and absorption frequencies for the functional groups present.

Experimental Workflow and Logic

The entire process is designed to be a self-validating system where the successful isolation of a solid intermediate at each stage provides a checkpoint before proceeding.

Caption: Step-by-step experimental workflow from starting material to purified product.

Applications and Further Reactions

5-Chloro-2-methyl-3-nitroaniline serves as a precursor for more complex molecules. The nitro group can be readily reduced to an amine, creating a diamine derivative that is a key component for synthesizing heterocyclic compounds like benzimidazoles. These structures are prevalent in medicinal chemistry and have been investigated for various therapeutic applications. For instance, related nitroaniline intermediates are used in the development of anticancer agents and HIV-1 inhibitors.[4]

Conclusion

This guide presents a logical and robust three-step synthesis for 5-Chloro-2-methyl-3-nitroaniline, beginning with the readily available 5-chloro-2-methylaniline. By employing a well-established amine protection strategy, this pathway allows for controlled, regioselective nitration, a critical step that is often challenging with anilines. The detailed protocols and mechanistic explanations provided herein are intended to equip researchers with the necessary knowledge to execute this synthesis efficiently and safely, yielding a high-purity product suitable for further research and development endeavors.

References

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.

-

5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry. Available at: [Link]

- CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor - Google Patents.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

A Spectroscopic Guide to 5-Chloro-2-methyl-3-nitroaniline for Advanced Research

Molecular Structure and Spectroscopic Overview

5-Chloro-2-methyl-3-nitroaniline is a multifaceted molecule whose spectroscopic properties are dictated by the interplay of its constituent functional groups: an aniline core, a methyl group, a chloro substituent, and a nitro group. Each of these moieties imparts a distinct electronic and steric influence on the benzene ring, resulting in a unique and predictable spectroscopic fingerprint. Understanding these influences is paramount for accurate spectral interpretation.

Figure 1: Structure of 5-Chloro-2-methyl-3-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-Chloro-2-methyl-3-nitroaniline, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the amino and methyl groups are electron-donating, causing shielding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.2 - 7.4 | Doublet | ~2.5 | This proton is para to the electron-donating methyl group and meta to the electron-withdrawing nitro and chloro groups. It is expected to be coupled to H-6. |

| H-6 | 6.8 - 7.0 | Doublet | ~2.5 | This proton is ortho to the electron-donating methyl group and para to the electron-withdrawing chloro group. It will be coupled to H-4. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | N/A | The chemical shift of amine protons can vary significantly with solvent and concentration. The signal is typically broad due to quadrupole broadening and exchange. |

| -CH₃ | 2.1 - 2.3 | Singlet | N/A | The methyl group is attached to the aromatic ring and is expected to appear as a singlet in the upfield region. |

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. Data from similar structures, such as 2-methyl-3-nitroaniline and 5-chloro-2-nitroaniline, have been considered in these estimations.[2] The ortho and para relationships of the protons to the various functional groups are key to predicting their relative chemical shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The carbons directly attached to electronegative atoms (N, O, Cl) will be significantly deshielded and appear at higher chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-NH₂) | 145 - 150 | Attached to the amino group, this carbon is deshielded. |

| C-2 (C-CH₃) | 125 - 130 | The methyl group has a smaller deshielding effect. |

| C-3 (C-NO₂) | 150 - 155 | Directly attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded. |

| C-4 | 115 - 120 | This carbon is influenced by the resonance effects of the amino and nitro groups. |

| C-5 (C-Cl) | 130 - 135 | The chloro substituent causes a downfield shift. |

| C-6 | 110 - 115 | This carbon is ortho to the electron-donating methyl group. |

| -CH₃ | 15 - 20 | The methyl carbon will appear in the upfield aliphatic region. |

Causality Behind Predictions: The predicted chemical shifts are derived from the known effects of substituents on the chemical shifts of aromatic carbons. The presence of the nitro group is expected to have the most significant deshielding effect on the carbon to which it is attached.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of 5-Chloro-2-methyl-3-nitroaniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, C-H bonds, and the C-Cl bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong | Characteristic of primary amines. Two bands are expected. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak | From the methyl group. |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong | A prominent band characteristic of nitro groups. |

| N-O Symmetric Stretch | 1300 - 1350 | Strong | Another strong, characteristic band for nitro groups. |

| C=C Aromatic Stretch | 1450 - 1600 | Medium | Multiple bands are expected in this region from the benzene ring. |

| C-N Stretch | 1250 - 1350 | Medium | Arises from the bond between the aromatic ring and the amino group. |

| C-Cl Stretch | 700 - 850 | Strong | The position can be indicative of the substitution pattern. |

Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The presence of both a primary amine and a nitro group will lead to a complex but interpretable spectrum with strong, characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of 5-Chloro-2-methyl-3-nitroaniline (C₇H₇ClN₂O₂) is approximately 186 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion will appear as two peaks: M⁺ at m/z 186 (for ³⁵Cl) and M+2 at m/z 188 (for ³⁷Cl), with the M+2 peak having about one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway

Electron ionization (EI) is expected to induce fragmentation of the molecular ion. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Figure 2: A plausible fragmentation pathway for 5-Chloro-2-methyl-3-nitroaniline.

Causality Behind Predictions:

-

Loss of NO₂: The cleavage of the C-N bond of the nitro group is a common fragmentation pathway for nitroaromatic compounds, leading to a significant peak at [M-46]⁺.

-

Loss of CH₃: Loss of the methyl radical from the molecular ion is also a likely fragmentation event.

-

Loss of Cl: Cleavage of the C-Cl bond can occur, though it may be less favorable than the loss of the nitro group.

-

Further Fragmentation: The [M - NO₂]⁺ fragment can undergo further fragmentation, such as the loss of HCN, which is common for anilines.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-methyl-3-nitroaniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Figure 3: A generalized workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method. A dilute solution of the compound in an appropriate solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

GC Separation: The compound is separated from any impurities on a capillary GC column.

-

MS Analysis: The eluted compound enters the mass spectrometer. The standard EI energy is 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of 5-Chloro-2-methyl-3-nitroaniline. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this molecule. The detailed protocols and workflow diagrams offer a practical framework for obtaining high-quality data, ensuring the integrity and reproducibility of experimental results.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

Sources

A Technical Guide to the Solubility of 5-Chloro-2-methyl-3-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4), a key chemical intermediate. Recognizing the current scarcity of published quantitative solubility data for this specific compound, this document serves a dual purpose: it consolidates known physicochemical properties to inform theoretical solubility predictions and provides a robust, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this compound's behavior in organic solvent systems for applications ranging from synthesis and purification to formulation.

Introduction: The Significance of Solubility

5-Chloro-2-methyl-3-nitroaniline is a substituted aromatic amine whose utility in synthetic chemistry, particularly as a precursor for pharmaceuticals and specialized dyes, is of growing interest. The efficiency of its use in these applications is fundamentally tied to its solubility. Accurate solubility data is a critical parameter that governs:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the dissolved reactants.

-

Purification & Crystallization: Selecting an appropriate solvent system is paramount for effective purification. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, enabling high-yield recovery of pure crystals.

-

Formulation Development: In pharmaceutical sciences, controlling the solubility of an active pharmaceutical ingredient (API) or its intermediates is essential for achieving desired bioavailability and designing stable dosage forms.

-

Process Safety & Scalability: Understanding solubility limits prevents unexpected precipitation, which can cause blockages and inconsistencies in large-scale chemical manufacturing.

Given the absence of a comprehensive public database on the solubility of 5-Chloro-2-methyl-3-nitroaniline, this guide provides the foundational knowledge and practical methodologies required to obtain this crucial data.

Physicochemical Profile of 5-Chloro-2-methyl-3-nitroaniline

Understanding the molecular structure and physical properties of a solute is the first step in predicting its solubility behavior. The principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar polarity.

The structure of 5-Chloro-2-methyl-3-nitroaniline incorporates several functional groups that influence its polarity: a polar amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), a lipophilic methyl group (-CH₃), and a halogen (–Cl). This combination results in a molecule with a significant dipole moment, suggesting moderate solubility in polar organic solvents.

Table 1: Physicochemical Properties of 5-Chloro-2-methyl-3-nitroaniline

| Property | Value | Source |

| CAS Number | 219312-44-4 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.6 g/mol | Calculated |

| Appearance | (Not specified in literature) | - |

| Melting Point | (Not specified in literature) | - |

Solubility Profile: Predictions and Comparative Analysis

As of the date of this guide, no peer-reviewed quantitative solubility data (e.g., in g/100 mL or mole fraction) for 5-Chloro-2-methyl-3-nitroaniline in common organic solvents has been published. However, we can infer its likely behavior from structurally related compounds.

-

Qualitative Data on Isomers/Analogs: The related compound 5-Chloro-2-nitroaniline (CAS 1635-61-6) is reported to be soluble in chloroform and methanol.[2][3][4] Another analog, 4-nitroaniline, is more soluble in polar organic solvents like ethanol and acetone than in water.[5]

-

Theoretical Prediction: Based on its functional groups, 5-Chloro-2-methyl-3-nitroaniline is expected to be:

-

Highly soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Moderately to highly soluble in alcohols like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.

-

Moderately soluble in chlorinated solvents like dichloromethane and chloroform.

-

Slightly soluble in less polar solvents such as toluene and ethyl acetate.

-

Sparingly soluble to insoluble in nonpolar hydrocarbon solvents like hexane and cyclohexane.

-

This lack of precise data underscores the critical need for experimental measurement for any serious process development.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method.[6] This protocol provides a self-validating system to ensure that true thermodynamic equilibrium is reached, yielding accurate and reproducible results.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 5-Chloro-2-methyl-3-nitroaniline to a series of sealed vials, each containing a known volume or mass of the selected organic solvent. An "excess" amount means that a visible quantity of undissolved solid remains at the bottom of the vial.

-

Causality: Starting with a supersaturated solution ensures that the final concentration achieved represents the maximum amount of solute the solvent can hold at that temperature, thus defining the equilibrium solubility.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours). It is crucial to establish the time required to reach equilibrium by taking measurements at different time points (e.g., 24h, 48h, 72h) in a preliminary experiment. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Causality: Continuous agitation at a constant temperature allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution of the solid equals the rate of its precipitation from the solution.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Causality: Filtration is a critical step to remove all undissolved microscopic particles, ensuring that the analyzed sample represents only the dissolved solute. Performing this step quickly and at temperature prevents precipitation due to temperature fluctuations.

-

-

Analysis and Quantification:

-

Accurately weigh the filtered sample.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling or decomposition point.

-

Weigh the remaining solid residue (the dissolved 5-Chloro-2-methyl-3-nitroaniline).

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, using a pre-established calibration curve.

-

Causality: The gravimetric method is simple and robust, while analytical methods like HPLC offer higher precision and are suitable for lower solubilities or complex mixtures.

-

-

Calculation of Solubility:

-

Calculate the solubility using the collected data, expressing it in appropriate units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

-

Experimental Workflow Diagram

Sources

- 1. 219312-44-4|5-Chloro-2-methyl-3-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 5-Chloro-2-nitroaniline price,buy 5-Chloro-2-nitroaniline - chemicalbook [chemicalbook.com]

- 3. 5-Chloro-2-nitroaniline CAS#: 1635-61-6 [m.chemicalbook.com]

- 4. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]

electronic properties of substituted nitroaniline isomers

An In-Depth Technical Guide to the Electronic Properties of Substituted Nitroaniline Isomers

Abstract

Substituted nitroanilines are a cornerstone class of molecules in chemical and materials science, embodying the archetypal "push-pull" electronic structure. This guide provides a comprehensive exploration of the electronic properties of nitroaniline isomers, designed for researchers, scientists, and drug development professionals. We will dissect the intricate relationship between molecular structure—specifically the isomeric substitution pattern—and the resulting electronic, spectroscopic, and photophysical characteristics. This document moves beyond a mere recitation of facts to explain the causal mechanisms behind experimental observations and computational predictions, grounding key claims in authoritative references. We will detail field-proven experimental protocols, present comparative data in structured formats, and visualize complex workflows and relationships to furnish a holistic and actionable understanding of this important class of compounds.

Introduction: The Archetypal Push-Pull System

Nitroaniline is an aromatic compound derived from aniline that features a nitro group (—NO₂) substituent. The three primary constitutional isomers are ortho-(2-), meta-(3-), and para-(4-)nitroaniline, distinguished by the relative positions of the amino (-NH₂) and nitro (-NO₂) groups on the benzene ring.[1]

This seemingly simple structural variation gives rise to profoundly different electronic behaviors. The power of the nitroaniline framework lies in its "push-pull" nature: the amino group acts as a potent electron-donating group (EDG or donor), while the nitro group is a strong electron-withdrawing group (EWG or acceptor).[2][3] These groups are connected via a π-conjugated phenyl ring, which serves as a bridge for electron delocalization. This electronic arrangement is the foundation for their diverse applications, which include the synthesis of dyes and pigments, active pharmaceutical ingredients (APIs), corrosion inhibitors, and advanced materials with nonlinear optical (NLO) properties.[4][5][6][7][8][9]

This guide aims to elucidate how the specific placement of these donor and acceptor groups (isomerism) and the introduction of additional substituents fundamentally dictate the molecule's electronic structure, light-matter interactions, and overall chemical reactivity.

Synthesis of Substituted Nitroaniline Isomers: Controlling Regioselectivity

The synthesis of a specific nitroaniline isomer requires careful control of regioselectivity, as the directing effects of the amino and nitro groups are opposing. Direct nitration of aniline is generally avoided in laboratory settings because the strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-director and deactivating, leading to poor yields and mixtures.[8]

Causality in Synthetic Strategy: The Acetanilide Route

To achieve para (and to a lesser extent, ortho) substitution, the reactivity of the amino group must be temporarily moderated. This is achieved by protecting it as an amide, typically acetanilide. This strategy is rooted in two key principles:

-

Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the less hindered para position.[1]

-

Electronic Moderation: The acetyl group is still activating and ortho, para-directing, but less so than a free amino group, which helps prevent over-nitration and unwanted side reactions.

The target isomer is then obtained by hydrolyzing the amide to regenerate the amino group.

Experimental Protocol: Laboratory Synthesis of p-Nitroaniline

This protocol details the multi-step synthesis from aniline via an acetanilide intermediate.[8][10]

Step 1: Protection of the Amino Group (Acetylation)

-

In a flask, add aniline to an equal volume of acetic anhydride.

-

Gently warm the mixture for 10-15 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure acetanilide.

Step 2: Electrophilic Aromatic Substitution (Nitration)

-

Dissolve the purified acetanilide in glacial acetic acid.

-

Cool the mixture in an ice/salt bath to 0-5 °C.

-

Slowly add a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.[10]

-

After the addition is complete, allow the mixture to stand at room temperature for 20-30 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide (a yellow solid). A minor amount of the o-isomer is also formed.[8]

-

Collect the solid by filtration and wash thoroughly with water.

Step 3: Deprotection of the Amino Group (Hydrolysis)

-

Heat the crude p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid (approx. 70%) until the solid dissolves completely.

-

Cool the resulting solution and carefully neutralize it with an aqueous ammonia or sodium hydroxide solution to precipitate the p-nitroaniline.

-

Collect the yellow crystalline product by filtration, wash with cold water, and recrystallize from hot water or ethanol to achieve high purity.

Workflow for p-Nitroaniline Synthesis

Caption: General workflow for the laboratory synthesis of p-nitroaniline.

Theoretical Framework: Intramolecular Charge Transfer and Molecular Orbitals

The electronic properties of nitroanilines are dominated by an effect known as Intramolecular Charge Transfer (ICT).[2][3][11] Upon absorption of light, an electron is promoted from a molecular orbital primarily localized on the electron-rich part of the molecule (the donor) to an orbital localized on the electron-poor part (the acceptor).

-

Highest Occupied Molecular Orbital (HOMO): In nitroanilines, the HOMO has significant electron density on the amino group and the phenyl ring.[2][3]

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the electron-withdrawing nitro group.[2][3][12]

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of the main absorption band in the UV-Vis spectrum. A smaller gap corresponds to a lower energy transition and a longer wavelength of absorption.

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic structure of molecules like nitroanilines.[13][14][15] It provides a balance of computational efficiency and accuracy, making it the method of choice for calculating properties such as:

-

Optimized molecular geometries.

-

HOMO and LUMO energy levels.

-

Dipole moments.

-

Vibrational frequencies (for IR spectra).

-

Nonlinear optical properties like hyperpolarizability.[13][14]

Intramolecular Charge Transfer (ICT) Pathway

Caption: The D-π-A structure facilitates an ICT transition from HOMO to LUMO.

Experimental Characterization of Electronic Properties

UV-Vis Spectroscopy and Solvatochromism

UV-Vis spectroscopy is the primary technique for probing the electronic transitions in nitroanilines. The most prominent feature in their spectra is an intense absorption band corresponding to the π→π* transition with significant ICT character.[3][16][17]

A key phenomenon exhibited by nitroanilines is solvatochromism , where the color of the compound changes depending on the polarity of the solvent it is dissolved in.[18][19] This occurs because the ICT excited state is significantly more polar than the ground state. Polar solvents stabilize this highly polar excited state more effectively than the ground state, which lowers the energy required for the transition.[3] This results in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the absorption maximum (λmax) as solvent polarity increases.[3][20]

Table 1: UV-Vis Absorption Maxima (λmax) of Nitroaniline Isomers in Various Solvents

| Isomer | Cyclohexane (Nonpolar) | Dichloroethane (Polar Aprotic) | Water (Polar Protic) |

| o-Nitroaniline | ~355 nm[16] | ~390 nm | ~428 nm[17] |

| m-Nitroaniline | ~326 nm[16] | ~340 nm | ~375 nm[17] |

| p-Nitroaniline | ~292 nm[16] | ~350 nm | ~381 nm[3] |

Note: Values are approximate and can vary slightly based on experimental conditions.

Experimental Protocol: Solvatochromic Study of p-Nitroaniline

This protocol provides a standardized method for observing and quantifying solvatochromism.[3]

-

Stock Solution Preparation: Accurately weigh ~1.4 mg of p-nitroaniline and dissolve it in 10 mL of a suitable solvent like ethanol to create a 1 mM stock solution. Gentle heating may be required.

-

Working Solution Preparation: Prepare a series of 10 mL volumetric flasks, each containing a different solvent of varying polarity (e.g., hexane, toluene, acetone, ethanol, water).

-

Dilution: Add a small, precise volume of the stock solution (e.g., 200 µL) to each volumetric flask and dilute to the mark with the respective solvent. This creates working solutions of approximately 20 µM, which should provide an absorbance within the optimal range (0.2-1.0 a.u.).

-

Spectrophotometer Setup: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline. Set the scan range from 250 nm to 500 nm.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent being tested and place it in the reference beam (if double-beam) or measure it as a blank. This corrects for any absorbance from the solvent itself.

-

Sample Measurement: Rinse the sample cuvette with the p-nitroaniline working solution, then fill it and place it in the sample holder.

-

Data Acquisition: Run the spectral scan and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

-

Repeat: Repeat steps 5-7 for each solvent, ensuring the cuvette is thoroughly cleaned and dried between measurements.

-

Analysis: Plot the λmax (in nm) or transition energy (in eV) against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) parameter) to visualize the solvatochromic trend.

Workflow for Solvatochromism Experiment

Caption: Experimental workflow for a solvatochromic analysis.

Vibrational and Nuclear Magnetic Resonance Spectroscopy

-

FT-IR Spectroscopy: Provides insight into the vibrational modes of the key functional groups. The N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1500-1550 cm⁻¹ and ~1300-1360 cm⁻¹, respectively) are characteristic. In o-nitroaniline, intramolecular hydrogen bonding between the adjacent -NH₂ and -NO₂ groups can lead to a red shift and broadening of the N-H stretching bands.[21]

-

¹H NMR Spectroscopy: The chemical environment of the aromatic protons is highly dependent on the isomer. The strong electron-withdrawing -NO₂ group deshields nearby protons (shifts them downfield), while the electron-donating -NH₂ group shields them (shifts them upfield). This results in distinct and predictable patterns for each isomer.[22][23][24]

Structure-Property Relationships: A Comparative Analysis

The isomeric position of the substituents is the single most critical factor governing the electronic properties of nitroanilines.

| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Rationale |

| Conjugation Pathway | Direct (with steric hindrance) | Non-conjugated (meta path) | Direct and linear | The efficiency of charge transfer depends on the resonance pathway between the donor and acceptor. |

| HOMO-LUMO Gap | Intermediate | Largest | Smallest | More effective conjugation lowers the LUMO energy and raises the HOMO energy, reducing the gap.[16][17] |

| λmax (UV-Vis) | Intermediate (~428 nm in H₂O)[17] | Shortest (~375 nm in H₂O)[17] | Longest (~381 nm in H₂O)[3] | Inversely related to the HOMO-LUMO gap. The longest wavelength corresponds to the smallest energy gap. |

| Ground State Dipole Moment | High | Intermediate | Highest | The vector addition of the bond dipoles is maximized in the linear para configuration. |